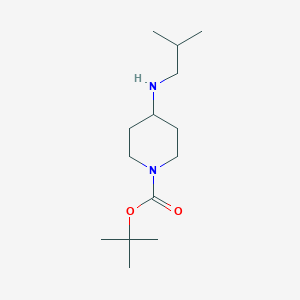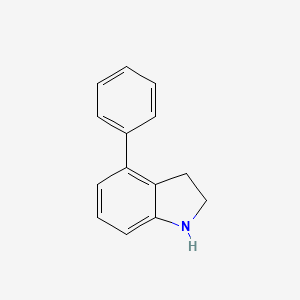
4-phenyl-2,3-dihydro-1H-indole
Übersicht
Beschreibung
“4-phenyl-2,3-dihydro-1H-indole” is a chemical compound with the molecular weight of 231.72 . It is also known as 4-phenylindoline hydrochloride . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . The key steps in the synthesis of indole derivatives often involve Smiles rearrangement and a one-pot or stepwise Sonogashira coupling .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its melting point is between 216-217 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamic Properties
4-Phenyl-2,3-dihydro-1H-indole, an important chemical intermediate in organic syntheses, has been studied for its solubility in various organic solvents. The solubility increases with temperature, and the compound’s melting point and fusion enthalpy have been determined. Four thermodynamic models, including the modified Apelblat equation, were used to correlate the solubility data, providing insights into its mixing thermodynamic functions like Gibbs free energy, enthalpy, and entropy. This information is vital for its application in various chemical processes (Liu et al., 2020).
Structural Analysis and Synthesis
The indole nucleus, a key element of many natural and synthetic molecules with significant biological activity, is present in this compound derivatives. These compounds exhibit diverse biological properties such as anti-tumor and anti-inflammatory activities. A study detailed the synthesis of a specific derivative, which was characterized by various spectroscopic techniques. The crystal structure was determined by single-crystal X-ray diffraction, contributing to the understanding of molecular packing and intermolecular interactions in such compounds (Geetha et al., 2019).
Biological Activity and Applications
Indole derivatives like this compound are explored for their potential as eco-friendly fungicides and bactericides. Novel compounds derived from this molecule have shown significant antimicrobial activity and reduced toxicity in biological studies, compared to standard fungicides. These findings highlight the pharmacodynamic significance of such derivatives, offering a pathway for developing new antimicrobial agents (Singh & Nagpal, 2005).
Safety and Hazards
The safety data sheet for “4-phenyl-2,3-dihydro-1H-indole” indicates that it should be handled with care to avoid dust formation and contact with skin or eyes . It also has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Phenyl-2,3-dihydro-1H-indole, also known as 4-Phenylindoline, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Phenylindoline may interact with a variety of targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Phenylindoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 4-Phenylindoline impacts multiple biochemical pathways
Pharmacokinetics
The molecular descriptors of some indole derivatives suggest that they have acceptable pharmacokinetic profiles and are favorable for oral drug administration
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that 4-Phenylindoline has a wide range of effects at the molecular and cellular level
Eigenschaften
IUPAC Name |
4-phenyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOLFBFLUVRUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


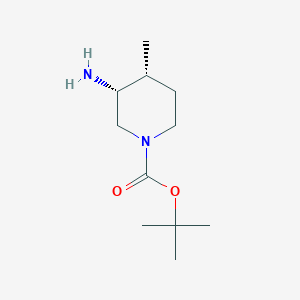

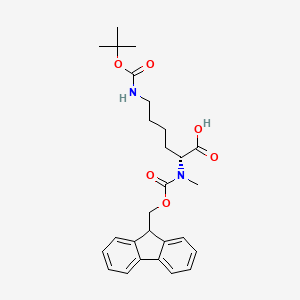
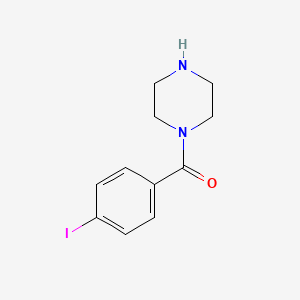
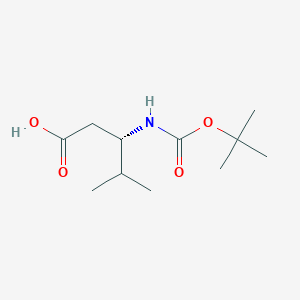
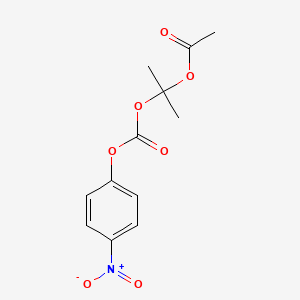

![(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3110335.png)

